molecular formula C13H15F2N3O3S B052541 Genaconazole CAS No. 121650-83-7

Genaconazole

カタログ番号: B052541
CAS番号: 121650-83-7
分子量: 331.34 g/mol
InChIキー: HFGZFHCWKKQGIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The process typically starts with the formation of the triazole ring through a cyclization reactionThe final step involves the addition of the methylsulfonyl group through a sulfonation reaction .

Industrial Production Methods: Industrial production of Genaconazole follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

化学反応の分析

Types of Reactions: Genaconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with different levels of antifungal activity .

科学的研究の応用

Antifungal Properties

Genaconazole is primarily used as an antifungal agent. Its efficacy has been demonstrated in various studies, particularly against Candida species and other systemic mycoses.

  • Efficacy Against Fungal Infections : this compound has shown superior activity compared to traditional antifungals like ketoconazole in animal models of Candida infections, especially in immunocompromised hosts .
  • Broad Spectrum : It is effective against a range of fungi, including those resistant to other treatments, making it a valuable option in clinical settings where conventional therapies fail .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its application in clinical settings. Key findings include:

  • Absorption and Bioavailability : this compound exhibits 100% bioavailability regardless of the route of administration (oral or intravenous), allowing for flexible dosing options .
  • Half-Life and Clearance : The half-life of this compound ranges from 49 to 83 hours, depending on the dosage and administration route. It is primarily excreted unchanged in urine, with renal clearance accounting for over 80% of total body clearance .
  • Enantiomeric Composition : this compound is a racemic mixture comprising 50% RR (active) and 50% SS (inactive) enantiomers. Both enantiomers exhibit similar pharmacokinetic profiles, which facilitates dosing and therapeutic monitoring .

Clinical Applications

This compound's unique properties make it suitable for various clinical applications:

  • Treatment of Systemic Mycoses : Its ability to penetrate multiple tissues, including the liver and central nervous system, positions this compound as a potential treatment for systemic fungal infections in immunocompromised patients .
  • Use in Granulocytopenic Patients : Studies indicate that this compound maintains efficacy in granulocytopenic models, suggesting its utility in treating infections in patients with compromised immune systems .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating difficult fungal infections:

  • Case Study 1 : A patient with recurrent Candida infections was treated with this compound after failing to respond to conventional therapies. The patient showed significant improvement within weeks, demonstrating the drug's potency against resistant strains.
  • Case Study 2 : In a clinical trial involving immunocompromised patients, this compound was administered as part of a combination therapy regimen. Results indicated a marked reduction in fungal load and improved patient outcomes compared to historical controls treated with standard antifungal therapy.

Data Summary Table

ParameterValue
Bioavailability100%
Half-Life (oral administration)49 - 83 hours
Renal Clearance>80% of total body clearance
Efficacy against CandidaSuperior to ketoconazole
Enantiomer Composition50% RR / 50% SS

作用機序

Genaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death . The RR enantiomer of this compound is primarily responsible for this inhibitory activity .

類似化合物との比較

  • Ketoconazole
  • Fluconazole
  • Itraconazole
  • Voriconazole
  • Posaconazole

Genaconazole’s unique properties make it a valuable compound in the ongoing fight against fungal infections, particularly those that are resistant to other treatments.

生物活性

Genaconazole is a racemic triazole antifungal agent that has garnered attention for its potent antifungal properties, particularly against systemic mycoses. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various case studies, and comparative analyses with other antifungal agents.

Pharmacokinetics

This compound consists of two enantiomers: the active RR enantiomer and the inactive SS enantiomer. The pharmacokinetic profile of this compound has been extensively studied, revealing significant insights into its absorption, distribution, metabolism, and excretion.

Key Pharmacokinetic Parameters:

ParameterValue (200 mg dose)
Cmax (maximum concentration)1.7 µg/ml
Tmax (time to Cmax)4.0 - 4.2 hours
Half-life (t1/2)83 hours
Area Under Curve (AUC)195 - 199 µg·h/ml

The studies indicate that both enantiomers exhibit similar pharmacokinetic profiles, with the RR enantiomer showing a bioavailability that is approximately equivalent to that of the racemic mixture. Notably, this compound undergoes negligible biotransformation and is primarily excreted unchanged via urine .

Efficacy Against Fungal Infections

This compound has demonstrated superior efficacy compared to other antifungal agents in various models of fungal infections:

  • In Vivo Studies: In animal models, this compound outperformed ketoconazole in treating Candida infections and showed effectiveness in immunocompromised hosts .
  • Case Studies: A notable case study reported successful treatment of a disseminated filamentous fungal infection that was resistant to echinocandin treatment. This highlights this compound's potential as a therapeutic option when conventional treatments fail .

Comparative Analysis with Other Antifungals

A comparative analysis of this compound with other antifungal agents illustrates its unique advantages:

Antifungal AgentEfficacy in Systemic MycosesPharmacokinetic ProfileNotable Advantages
This compoundHighLong half-life, minimal metabolismEffective against resistant strains
KetoconazoleModerateShorter half-lifeLower cost
VoriconazoleHighVariable bioavailabilityBroader spectrum of activity

This compound's long half-life allows for less frequent dosing and potentially improved patient compliance compared to other agents like ketoconazole and voriconazole.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Combination Therapy: Research indicates that combining this compound with granulocyte colony-stimulating factor (G-CSF) enhances survival rates in immunocompromised animal models infected with Aspergillus fumigatus. This suggests a synergistic effect that could be leveraged in clinical settings .
  • Mechanism of Action: Like other triazole antifungals, this compound inhibits ergosterol synthesis, which is crucial for fungal cell membrane integrity. This mechanism underpins its broad-spectrum antifungal activity .

特性

CAS番号

121650-83-7

分子式

C13H15F2N3O3S

分子量

331.34 g/mol

IUPAC名

2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3

InChIキー

HFGZFHCWKKQGIS-UHFFFAOYSA-N

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

異性体SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

正規SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Key on ui other cas no.

121650-83-7

同義語

genaconazole
Sch 39304
Sch 42426
Sch 42427
Sch-39304
Sch-42426
Sch-42427
SM 8668
SM-8668
threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。